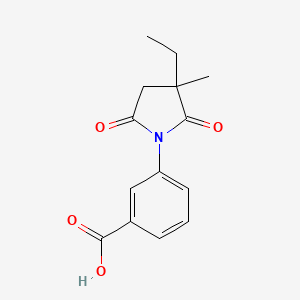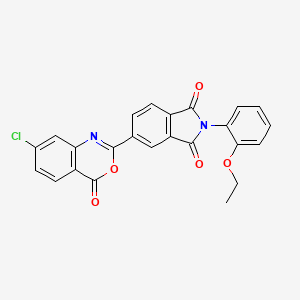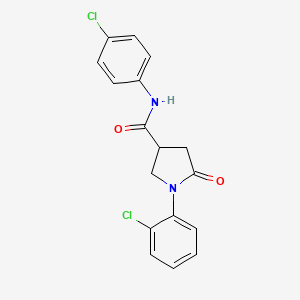![molecular formula C20H24Cl2N2O3S B4008235 N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)
N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide
Vue d'ensemble
Description
This section outlines the significance and potential applications of similar complex molecules in the field of crystal engineering and organic chemistry. The study of such compounds, including their synthesis and properties, contributes to the development of new materials with tailored functionalities.
Synthesis Analysis
Research on related compounds, such as those involving multidentate ligands for crystal engineering, demonstrates the synthesis of novel flexible ligands that can form complex structures with metals. For example, the synthesis of copper(II) and manganese(II) complexes using N-[(3-carboxyphenyl)sulfonyl]glycine highlights innovative approaches to creating new materials (Ma et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by techniques such as single-crystal X-ray diffraction. These analyses reveal the complex and diverse structures that can be achieved, furthering our understanding of the molecular arrangements that contribute to the properties of these compounds.
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as three-component coupling reactions, showcase the ability to efficiently create cyclic N-sulfonylamidines with significant chemoselectivity, diastereoselectivity, and enantioselectivity. This highlights the compound's potential for creating stereoselective syntheses (Yao & Lu, 2011).
Physical Properties Analysis
The physical properties, such as thermal stability and molecular weight, of related polymers and compounds are critical for their application in various domains. Studies on sulfonated poly(arylene-co-naphthalimide)s, for instance, offer insights into the synthesis and properties of novel polymers for proton exchange membranes, emphasizing the importance of such compounds in technological applications (Qiu et al., 2006).
Chemical Properties Analysis
The chemical properties of compounds with similar functional groups, such as sulfonamides and glycine derivatives, are significant for their reactivity and potential applications. Research on sulfonamide-focused libraries in antitumor screens reveals the potential of such compounds in medical and pharmaceutical fields, indicating their importance in drug discovery and development (Owa et al., 2002).
Applications De Recherche Scientifique
Sulfoximidoyl Radical Applications
Homolytic Addition Reactions : The study by Akasaka, Furukawa, and Ōae (1979) on the homolytic addition reaction of N-halosulfoximides to olefins highlights the formation of N-alkylated sulfoximides via sulfoximidoyl radical addition, showcasing a method for generating compounds with potential utility in synthesis and material science (T. Akasaka et al., 1979).
Sulfonamide Reactions
Sulfonamide Formation : Research by Cremlyn and Nunes (1987) on the reactions of N-(p-chlorosulfonylphenyl)maleimide explores the formation of sulfonamides, demonstrating the versatility of sulfonamide chemistry in synthesizing diverse compounds (R. Cremlyn & Richardo Nunes, 1987).
Novel Catalysts in Synthesis
Nanosized N-sulfonated Catalyst : Goli-Jolodar, Shirini, and Seddighi (2016) introduced a novel N-sulfonated Brönsted acidic catalyst, showcasing its efficiency in promoting the synthesis of polyhydroquinoline derivatives, indicating the potential for innovative catalysts in organic synthesis (O. Goli-Jolodar et al., 2016).
Electrochemical Studies
Stable N-Alkoxyarylaminyl Radicals : An electrochemical study by Miura and Muranaka (2006) on stable N-alkoxyarylaminyl radicals opens avenues for the development of new materials and sensors, reflecting the role of electrochemistry in advancing our understanding of radical stability and reactivity (Y. Miura & Y. Muranaka, 2006).
Biological Screening
Sulfonamides Derived from 2-Phenylethylamine : A study by Rehman et al. (2012) on the synthesis and biological screening of sulfonamides derived from 2-phenylethylamine underscores the exploration of sulfonamides' biological activities, hinting at potential applications in medicinal chemistry and biochemistry (A. Rehman et al., 2012).
Propriétés
IUPAC Name |
N-butan-2-yl-2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3S/c1-3-15(2)23-20(25)14-24(12-11-16-7-5-4-6-8-16)28(26,27)19-13-17(21)9-10-18(19)22/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNQTPHMMAIRDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)


![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)




![(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)